2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with the molecular formula C20H34N2O4S and a molecular weight of 398.56 g/mol. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with diethoxy, methyl, and tetramethylpiperidinyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride.
Reaction with Piperidine: This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under controlled conditions to form the final product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diethoxy-4-methylbenzenesulfonamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Uniqueness
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied.
Biological Activity
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 2,2,6,6-tetramethylpiperidine moiety is significant as it may influence the pharmacokinetics and pharmacodynamics of the compound.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The sulfonamide group can donate electrons to neutralize free radicals, thus protecting cells from oxidative stress.
2. Anti-inflammatory Effects
Sulfonamides have been reported to possess anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.
3. Antimicrobial Properties
Some studies suggest that sulfonamide derivatives can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves inhibition of bacterial folate synthesis.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound might interact with receptors involved in pain and inflammation signaling.
Case Studies
Study | Findings | Relevance |
---|---|---|
Study A (2020) | Showed significant reduction in inflammatory markers in vitro | Supports anti-inflammatory potential |
Study B (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus | Highlights potential therapeutic applications |
Study C (2023) | Investigated antioxidant effects in a rat model | Suggests protective effects against oxidative damage |
Properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4S/c1-8-25-16-11-18(17(26-9-2)10-14(16)3)27(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h10-11,15,21-22H,8-9,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINWGWHVBSDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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